(2Z)-2-(1H-benzimidazol-2-yl)-3-[2,4-bis(propan-2-yloxy)phenyl]prop-2-enenitrile
Description
(2Z)-2-(1H-benzimidazol-2-yl)-3-[2,4-bis(propan-2-yloxy)phenyl]prop-2-enenitrile: is a complex organic compound characterized by its unique structure, which includes a benzimidazole moiety and a substituted phenyl group
Properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-[2,4-di(propan-2-yloxy)phenyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-14(2)26-18-10-9-16(21(12-18)27-15(3)4)11-17(13-23)22-24-19-7-5-6-8-20(19)25-22/h5-12,14-15H,1-4H3,(H,24,25)/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKBJEKNXVOZLJ-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC(=C(C=C1)/C=C(/C#N)\C2=NC3=CC=CC=C3N2)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-(1H-benzimidazol-2-yl)-3-[2,4-bis(propan-2-yloxy)phenyl]prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the substituted phenyl group. Common reagents used in these reactions include benzimidazole, 2,4-dihydroxyacetophenone, and appropriate nitrile sources. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the benzimidazole or phenyl rings, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Chemistry: In chemistry, (2Z)-2-(1H-benzimidazol-2-yl)-3-[2,4-bis(propan-2-yloxy)phenyl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic applications.
Medicine: In medicinal chemistry, the compound is of interest for its potential pharmacological properties. Researchers may explore its activity against various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability, conductivity, or optical characteristics.
Mechanism of Action
The mechanism of action of (2Z)-2-(1H-benzimidazol-2-yl)-3-[2,4-bis(propan-2-yloxy)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparison with Similar Compounds
Benzimidazole Derivatives: Compounds such as 2-aminobenzimidazole and 2-methylbenzimidazole share structural similarities with the benzimidazole core.
Phenylpropene Derivatives: Compounds like eugenol and isoeugenol have similar phenylpropene structures.
Uniqueness: What sets (2Z)-2-(1H-benzimidazol-2-yl)-3-[2,4-bis(propan-2-yloxy)phenyl]prop-2-enenitrile apart is its combination of the benzimidazole and substituted phenyl groups, which confer unique chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
